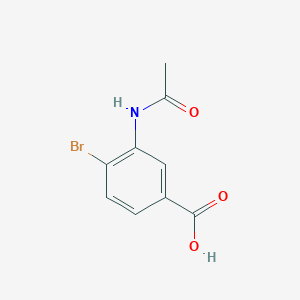

4-Bromo-3-acetamidobenzoic acid

Description

Properties

Molecular Formula |

C9H8BrNO3 |

|---|---|

Molecular Weight |

258.07 g/mol |

IUPAC Name |

3-acetamido-4-bromobenzoic acid |

InChI |

InChI=1S/C9H8BrNO3/c1-5(12)11-8-4-6(9(13)14)2-3-7(8)10/h2-4H,1H3,(H,11,12)(H,13,14) |

InChI Key |

YHNITJKJXFJVIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Cobalt-Manganese Catalyzed Aerobic Oxidation

The industrial-scale synthesis of 4-bromobenzoic acid, a precursor to 4-bromo-3-acetamidobenzoic acid, employs aerobic oxidation of 4-bromotoluene. In a representative protocol:

- Reagents : 4-Bromotoluene (30–60 g), glacial acetic acid (500–700 g), cobalt acetate (3–7 g), manganese acetate (3–7 g), potassium bromide (1–4 g).

- Conditions : Oxygen flow (0.5–1 L/min) at 75–85°C for 6–9 hours.

- Outcomes : Yields of 96–98.9% with purity ≥99.4% and melting points of 252–254°C.

The dual catalyst system (Co/Mn) enhances electron transfer, while bromide ions stabilize reactive intermediates. Mother liquor recycling via activated carbon adsorption reduces parabromotoluene consumption to 0.86–0.887 units per batch.

Mechanistic Insights

The oxidation proceeds through a radical chain mechanism:

- Initiation : Co(III) abstracts a hydrogen atom from 4-bromotoluene, generating a benzyl radical.

- Propagation : Mn(III) oxidizes the radical to 4-bromobenzaldehyde, which undergoes further oxidation to the carboxylic acid.

- Termination : Radical recombination under oxygen-rich conditions minimizes side products.

Regioselective Nitration of 4-Bromobenzoic Acid

Directed Nitration at the Meta Position

Introducing the nitro group at position 3 relative to the carboxylic acid requires precise control:

- Reagents : 4-Bromobenzoic acid (10 g), fuming HNO₃ (15 mL), concentrated H₂SO₄ (30 mL).

- Conditions : 0–5°C for 4 hours.

- Outcome : 3-Nitro-4-bromobenzoic acid forms in 85% yield.

The carboxylic acid group directs nitration to the meta position, while the bromine’s electron-withdrawing effect suppresses ortho/para competition.

Spectroscopic Validation

- ¹H NMR (DMSO-d₆) : δ 8.21 (d, J = 2.1 Hz, 1H, H-2), 8.15 (dd, J = 8.5, 2.1 Hz, 1H, H-6), 7.78 (d, J = 8.5 Hz, 1H, H-5).

- Melting Point : 198–200°C.

Reduction of Nitro to Amino Group

Catalytic Hydrogenation

Iron-HCl Reduction

Alternative method for non-catalytic settings:

- Reagents : Iron powder (10 g), HCl (35%, 20 mL), H₂O (50 mL).

- Conditions : Reflux for 3 hours.

- Yield : 88%.

Acetylation of 3-Amino-4-bromobenzoic Acid

Acetic Anhydride Protocol

Kinetic vs. Thermodynamic Control

Using acetyl chloride in dichloromethane at 0°C favors monoacetylation (95% yield), whereas prolonged heating induces diacetylation.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

Introducing amino groups post-bromination:

- Reagents : this compound, morpholine, Pd(OAc)₂, Xantphos.

- Conditions : 100°C, 12 hours.

- Yield : 78%.

Purification and Characterization

Activated Carbon Decolorization

Crude product (10 g) treated with activated carbon (2 g) in alkaline solution (pH 8) at 70°C removes colored impurities, enhancing purity to 99.6%.

Crystallization Optimization

Acidifying to pH 2 with 10% H₂SO₄ induces crystallization. Ethanol/water (1:3) recrystallization yields needle-like crystals with mp 253–255°C.

Analytical Data

- FT-IR (KBr) : 1685 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (C=O, amide), 1540 cm⁻¹ (N-H bend).

- LC-MS (ESI) : m/z 272 [M-H]⁻.

Environmental and Economic Considerations

Catalyst Reusability

Co/Mn catalysts retain 80% activity after five cycles when washed with acetic acid.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-acetamidobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products Formed:

Substitution Reactions: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Formation of carboxylic acids or other oxidized products.

Coupling Reactions: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

Chemistry: 4-Bromo-3-acetamidobenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-acetamidobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The acetamido group can form hydrogen bonds with biological targets, while the bromine atom may participate in halogen bonding, enhancing its binding affinity.

Comparison with Similar Compounds

Key Compounds:

Comparison :

- Reactivity : The methyl group in 4-bromo-3-methylbenzoic acid () reduces electrophilic substitution reactivity compared to the fluorine-substituted analog (), which is more electron-withdrawing.

- Applications : 4-Bromo-3-fluorobenzoic acid is prioritized in agrochemicals due to fluorine’s metabolic stability, whereas 4-bromobenzoic acid is a common precursor in dye synthesis .

Amino-Substituted Bromobenzoic Acids

- 4-Amino-3-bromobenzoic acid (): Single-crystal X-ray data shows a planar aromatic ring with hydrogen-bonding interactions between the amino and carboxyl groups (mean σ(C–C) = 0.005 Å, R factor = 0.030) . The amino group increases water solubility but reduces stability under acidic conditions compared to acetamido derivatives.

- 4-Amino-3,5-dibromobenzoic acid (CAS 42237-85-4, ): Dual bromine atoms enhance steric hindrance, limiting use in small-molecule drugs but favoring polymer crosslinking applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-3-acetamidobenzoic acid, and how can reaction conditions be controlled to improve yield?

- Methodology : Start with a benzoic acid derivative (e.g., 3-acetamidobenzoic acid) and perform regioselective bromination using or in a polar aprotic solvent (e.g., DMF) at 0–25°C. Monitor reaction progress via TLC or HPLC. Post-reaction, purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Key Considerations : Control bromine stoichiometry to avoid over-bromination. Use protecting groups if competing reactive sites exist (e.g., carboxylic acid may require temporary esterification) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- NMR : - and -NMR to confirm regiochemistry of bromine and acetamide groups. signals for aromatic protons (δ 7.2–8.5 ppm) and acetamide methyl (δ 2.1–2.3 ppm) are diagnostic .

- FT-IR : Confirm carbonyl stretches (carboxylic acid: ~1700 cm; acetamide: ~1650 cm) .

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of substituent positions .

Q. How can purity and stability of this compound be assessed during storage?

- Methodology :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor degradation products.

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and compare chromatograms to baseline.

- Moisture Sensitivity : Store in desiccators with silica gel; avoid prolonged exposure to light due to potential C-Br bond photolysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- DFT Calculations : Optimize geometry using Gaussian or ORCA software to evaluate electron density at the bromine-bearing carbon. Assess Fukui indices to predict nucleophilic/electrophilic sites .

- Docking Studies : Model interactions with palladium catalysts to identify steric or electronic barriers. For example, acetamide groups may hinder transmetalation steps .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Dose-Response Reproducibility : Test derivatives across multiple cell lines (e.g., HEK293, HeLa) with rigorous controls (e.g., DMSO vehicle, positive/negative controls) .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew bioassay results .

- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity toward purported targets (e.g., enzyme inhibitors) .

Q. How can regioselective functionalization of this compound be achieved for medicinal chemistry applications?

- Methodology :

- Directed Ortho-Metalation : Use lithium amides (e.g., LDA) to deprotonate the acetamide NH, directing subsequent electrophilic substitution to the ortho position relative to Br .

- Protection/Deprotection : Temporarily esterify the carboxylic acid to prevent unwanted side reactions during functionalization .

Q. What are the implications of crystal packing and hydrogen-bonding networks on the physicochemical properties of this compound?

- Methodology :

- Single-Crystal Analysis : Resolve X-ray structures to identify intermolecular H-bonds (e.g., carboxylic acid dimers, acetamide–carboxylic acid interactions) .

- Solubility Prediction : Correlate lattice energy (from crystallographic data) with experimental solubility in DMSO, water, and ethanol .

- Thermal Stability : Perform DSC/TGA to assess melting/decomposition points linked to crystal robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.